Triethyl orthoformate has significance in scientific research due to its reactivity as a formylating agent. It is commonly used in organic synthesis to introduce a formyl group (CHO) to various organic compounds [].
The molecular structure of triethyl orthoformate is characterized by a central carbon atom bonded to three ethoxy groups (OC₂H₅). Each ethoxy group consists of an ethyl group (C₂H₅) linked to an oxygen atom (O). The oxygen atoms then form single bonds with the central carbon atom, creating a tetrahedral geometry around the central carbon [].
A notable aspect of the structure is the presence of three identical ethoxy groups. This symmetry contributes to the ease with which triethyl orthoformate can donate a formyl group, as the breaking of any C-O bond within an ethoxy group results in the same product [].
Triethyl orthoformate can be synthesized from the reaction of hydrogen cyanide (HCN) and ethanol (C₂H₅OH) in the presence of an acid catalyst [].
Balanced chemical equation:
HCN + 3 C₂H₅OH → HC(OC₂H₅)₃ + NH₄Cl (excess HCl) []
Triethyl orthoformate can decompose under acidic or basic conditions to form ethanol and formic acid [].
Balanced chemical equation (acidic conditions):
HC(OC₂H₅)₃ + H₂O + H+ → 3 C₂H₅OH + HCOOH+ []
Triethyl orthoformate reacts with various nucleophiles to introduce a formyl group. A common example is the reaction with amines (RNH₂) to form formamides (RNHCHO) [].
Balanced chemical equation:
HC(OC₂H₅)₃ + RNH₂ → RNHCHO + 3 C₂H₅OH []
Flammable;Irritant